molecular formula C15H14N2O4S2 B3598154 2,5-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-furamide

2,5-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-furamide

Cat. No.: B3598154
M. Wt: 350.4 g/mol
InChI Key: CVKCEGNTEYRDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-furamide is a synthetic small molecule characterized by a benzothiazole core substituted with a methylsulfonyl group at the 6-position and a 2,5-dimethyl-3-furamide moiety at the 2-position. The benzothiazole scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The methylsulfonyl group enhances solubility and may influence binding affinity by participating in hydrogen bonding or electrostatic interactions. The 3-furamide substituent introduces steric and electronic effects that could modulate target selectivity. Structural elucidation of such compounds often relies on X-ray crystallography, with software like SHELX playing a critical role in refinement and analysis .

Properties

IUPAC Name

2,5-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S2/c1-8-6-11(9(2)21-8)14(18)17-15-16-12-5-4-10(23(3,19)20)7-13(12)22-15/h4-7H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKCEGNTEYRDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-furamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzothiazole ring through a cyclization reaction, followed by the introduction of the furan ring and the sulfonamide group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis processes to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2,5-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-furamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism by which 2,5-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-furamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other sulfonyl-containing heterocycles. For example, the calcium salt of 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid () features a methylsulfonamido group on a pyrimidine ring, which is analogous to the methylsulfonyl group on the benzothiazole in the target compound.

Pharmacological Profiles

While direct pharmacological data for the target compound are unavailable in the provided evidence, benzothiazole derivatives are frequently explored as kinase inhibitors or antimicrobial agents. In contrast, the calcium salt in is structurally reminiscent of statins (e.g., rosuvastatin), which inhibit HMG-CoA reductase. This highlights how sulfonyl groups are leveraged across diverse therapeutic targets but with scaffold-dependent outcomes.

Crystallographic and Computational Studies

SHELX-based refinement () is a common tool for analyzing similar compounds. Computational modeling might further differentiate its binding modes from analogues.

Table 1: Key Comparisons

Feature Target Compound Calcium Salt () Typical Benzothiazole Derivatives
Core Structure Benzothiazole with methylsulfonyl Pyrimidine with methylsulfonamido Benzothiazole (unmodified or substituted)
Functional Group 2,5-Dimethyl-3-furamide 3,5-Dihydroxyheptenoic acid (calcium salt) Amide, sulfonamide, or alkyl chains
Pharmacological Role Hypothesized kinase inhibition (speculative) HMG-CoA reductase inhibition (statin-like) Antimicrobial, antitumor
Structural Analysis Tool SHELX (e.g., SHELXL for refinement) Pharmacopeial standards X-ray crystallography, SHELX

Research Findings and Limitations

The provided evidence lacks explicit data on the target compound’s synthesis, bioactivity, or direct comparisons. However, inferences can be drawn:

  • The methylsulfonyl group’s role in solubility and target engagement is consistent with sulfonamide-containing drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-furamide
Reactant of Route 2
Reactant of Route 2
2,5-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-furamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.